molecular formula C8H17N3O B13199415 3-Ethyl-1-(piperidin-3-yl)urea

3-Ethyl-1-(piperidin-3-yl)urea

Cat. No.: B13199415
M. Wt: 171.24 g/mol
InChI Key: LVRXBAMYWHSMJS-UHFFFAOYSA-N
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Description

3-Ethyl-1-(piperidin-3-yl)urea is an organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(piperidin-3-yl)urea typically involves the reaction of piperidine derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:

[ \text{Piperidine derivative} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The urea group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-Ethyl-1-(piperidin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Ethyl-1-(piperidin-3-yl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(piperidin-3-yl)urea
  • 3-Propyl-1-(piperidin-3-yl)urea
  • 3-Butyl-1-(piperidin-3-yl)urea

Uniqueness

3-Ethyl-1-(piperidin-3-yl)urea is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-ethyl-3-piperidin-3-ylurea

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12)

InChI Key

LVRXBAMYWHSMJS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CCCNC1

Origin of Product

United States

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